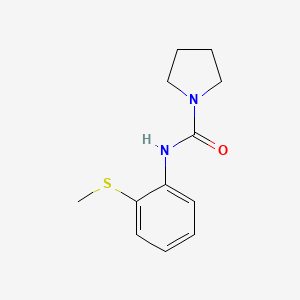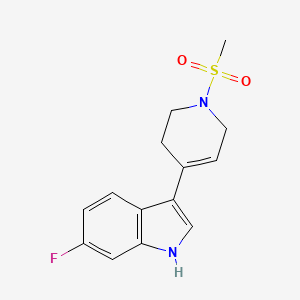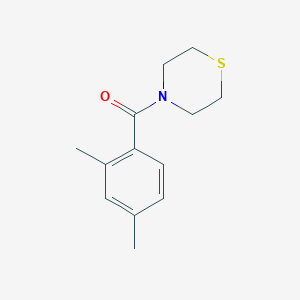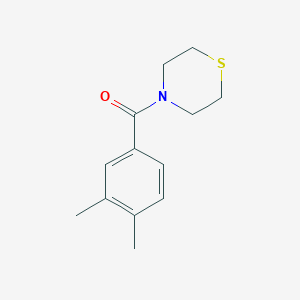
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide, also known as JNJ-31020028, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves the inhibition of both DAT and SERT. DAT is responsible for the reuptake of dopamine from the synaptic cleft, while SERT is responsible for the reuptake of serotonin. By inhibiting both transporters, this compound increases the levels of dopamine and serotonin in the synaptic cleft, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction.
实验室实验的优点和局限性
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has several advantages for lab experiments. The compound has been extensively studied and has a well-understood mechanism of action, making it a reliable tool for researchers. Additionally, this compound has a low potential for abuse and addiction, making it a safe compound to work with.
However, there are also limitations to using this compound in lab experiments. The compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has a complex mechanism of action that involves the inhibition of both DAT and SERT, which can make it difficult to isolate the effects of the compound on a specific neurotransmitter system.
未来方向
There are several future directions for the study of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide. One area of research is the potential therapeutic applications of the compound in other diseases, such as depression and anxiety. Additionally, researchers could investigate the long-term effects of this compound on the brain and its potential for neuroprotection. Finally, researchers could study the potential of this compound as a tool for understanding the role of dopamine and serotonin in various diseases.
合成方法
The synthesis of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves a multi-step process that starts with the reaction of 4-methylpiperidine with 3,5-dimethylbenzoyl chloride to form the intermediate 3,5-dimethyl-N-(4-methylpiperidin-1-yl)benzamide. This intermediate is then reacted with 1-methylpiperidine to produce the final product, this compound.
科学研究应用
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. The compound has been found to have a unique mechanism of action that involves the inhibition of the dopamine transporter (DAT) and the serotonin transporter (SERT). This dual inhibition results in an increase in the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of these diseases.
属性
IUPAC Name |
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-9-13(2)11-14(10-12)16(19)18(4)15-5-7-17(3)8-6-15/h9-11,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYMDOFUUZQQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)


![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)

